- Hydrogenation catalyzed by palladium or rhodium chlorides in the presence of TDA-1, Synthetic Communications, 1989, 19(16), 2833-9

Cas no 929-77-1 (Methyl behenate)

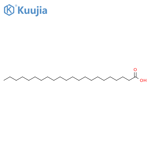

Methyl behenate structure

상품 이름:Methyl behenate

Methyl behenate 화학적 및 물리적 성질

이름 및 식별자

-

- Docosanoic acid, methylester

- Methyl behenate

- BEHENIC ACID METHYLESTER(RG)

- Methyl docosanoate

- Methyl docosanoate (Methyl behenate)

- BEHENIC ACID METHYL ESTER

- Methyl n-docosanoate

- NSC 158426

- Docosanoic Acid Methyl Ester

- Docosanoic acid, methyl ester

- BEHENIC ACID, METHYL ESTER

- Benenic acid methyl ester

- QSQLTHHMFHEFIY-UHFFFAOYSA-N

- 04KBO9R771

- Methyl behenate, 99%, analytical standard for GC

- Behenic Methyl Ester

- Kemester 9022

- docosanoic acid methyl

- Docosanoic acid-methyl ester

- n-Docosanoic aci

- Kemester 9027-90

-

- MDL: MFCD00009347

- 인치: 1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3

- InChIKey: QSQLTHHMFHEFIY-UHFFFAOYSA-N

- 미소: O=C(CCCCCCCCCCCCCCCCCCCCC)OC

계산된 속성

- 정밀분자량: 354.349781g/mol

- 표면전하: 0

- XLogP3: 11.2

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 회전 가능한 화학 키 수량: 21

- 동위원소 질량: 354.349781g/mol

- 단일 동위원소 질량: 354.349781g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 26.3Ų

- 중원자 수량: 25

- 복잡도: 263

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

실험적 성질

- 색과 성상: 흰색 왁스 모양의 고체.

- 밀도: 0.861±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 54-56 °C (lit.)

- 비등점: 393°C(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: 1.4339 (589.3 nm 60 ºC)

- 용해도: Insuluble (3.9E-5 g/L) (25 ºC),

- PSA: 26.30000

- LogP: 7.98130

- 머크: 1023

- 증기압: 0.0±0.9 mmHg at 25°C

- 용해성: 그것은 에틸에테르와 에틸에테르에 용해될 수 있다.물에 녹지 않다.

Methyl behenate 보안 정보

- 제시어:경고

- 신호어:warning

- 피해 선언: H320

- 경고성 성명: P264-P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:1

- 보안 지침: 24/25

- 저장 조건:2-8°C

Methyl behenate 세관 데이터

- 세관 번호:2915900090

- 세관 데이터:

?? ?? ??:

2915900090개요:

2915900090.기타 포화무환 단카르복실산 및 그 산무수(아세틸할로겐\과산소) 화학품\과산소산 및 그 할로겐화\질화\황화\질화 파생물.부가가치세: 17.0%.?? ???:9.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사

M. 수입품 검사

N. 수출품 검사요약:

2915900090 기타 포화무환 단카르복실산 및 그 산무수화물, 할로겐화물, 과산화물 및 과산소산;그 할로겐 세대, 유황화, 질화 또는 아질화 파생물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: AB (수입화물검사증서, 수출화물검사증서)??? ??:5.5% General tariff:30.0%

Methyl behenate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S31797-1g |

Methyl behenate |

929-77-1 | ≥98% | 1g |

¥700.00 | 2021-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M924527-5g |

Methyl behenate |

929-77-1 | 96% | 5g |

¥479.00 | 2022-09-01 | |

| MedChemExpress | HY-W009082-500mg |

Methyl behenate |

929-77-1 | 99.84% | 500mg |

¥500 | 2024-07-21 | |

| Fluorochem | 046735-5g |

Methyl behenate |

929-77-1 | 90% | 5g |

£29.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3540-1G |

Methyl behenate |

929-77-1 | 1g |

¥2596.84 | 2024-12-22 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107375-500mg |

Methyl behenate |

929-77-1 | 500mg |

¥440.90 | 2023-09-02 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25324-1g |

Methyl behenate |

929-77-1 | ,GC≥99% | 1g |

¥900.00 | 2022-01-07 | |

| TRC | D678860-1g |

Docosanoic Acid Methyl Ester |

929-77-1 | 1g |

$ 131.00 | 2023-09-07 | ||

| TRC | D678860-5g |

Docosanoic Acid Methyl Ester |

929-77-1 | 5g |

$ 241.00 | 2023-09-07 | ||

| TRC | D678860-10g |

Docosanoic Acid Methyl Ester |

929-77-1 | 10g |

$ 385.00 | 2023-09-07 |

Methyl behenate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium chloride , 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine Solvents: Dichloromethane

참조

합성 방법 2

합성 방법 3

합성 방법 4

합성 방법 5

합성 방법 6

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 24 h, reflux

참조

- Long-chain syn-1-phenylalkane-1,3-diyl diacetates, related phenylalkane derivatives, and sec-alcohols, all possessing dominantly iso-branched chain termini, and 2/3-methyl-branched fatty acids from Primula veris L. (Primulaceae) wax, Phytochemistry (Elsevier), 2021, 186,

합성 방법 7

합성 방법 8

합성 방법 9

합성 방법 10

합성 방법 11

합성 방법 12

반응 조건

1.1 Catalysts: Methanesulfonic acid , Phosphinic acid Solvents: Water ; rt → 130 °C; 2 h, 130 °C; 130 °C → 80 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; neutralized, 80 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; neutralized, 80 °C

참조

- Branched polymeric esterified glycerylated alkyl glycosides emulsifiers with good emulsification effect, World Intellectual Property Organization, , ,

합성 방법 13

합성 방법 14

합성 방법 15

합성 방법 16

합성 방법 17

합성 방법 18

합성 방법 19

합성 방법 20

Methyl behenate Raw materials

Methyl behenate Preparation Products

Methyl behenate 관련 문헌

-

1. New cyclic glycolipids from Silene succulenta promote in vitro MCF-7 breast carcinoma cell apoptosis by cell cycle arrest and in silico mitotic Mps1/TTK inhibitionSarah A. Badawy,Ahmed R. Hassan,Rawah H. Elkousy,Salwa A. Abu El wafa,Abd-El salam I. Mohammad RSC Adv. 2023 13 18627

-

2. Comparison of degradation state and stability of different humic acids by means of chemolysis with tetramethylammonium hydroxideMatthias Grote,Silke Klinnert,Wolfgang Bechmann J. Environ. Monit. 2000 2 165

-

Yi-Jun Qiao,Jia-Jiao Zhang,Jia-Huan Shang,Hong-Tao Zhu,Dong Wang,Chong-Ren Yang,Ying-Jun Zhang RSC Adv. 2019 9 20557

-

Megha Mourya,Mohd. J. Khan,Vandana Sirotiya,Ankesh Ahirwar,Benoit Schoefs,Justine Marchand,Sunita Varjani,Vandana Vinayak RSC Adv. 2023 13 17611

-

Mohammad Ahmadvand,Hassan Sereshti,Hadi Parastar RSC Adv. 2015 5 11633

929-77-1 (Methyl behenate) 관련 제품

- 106-02-5(ω-Pentadecalactone)

- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))

- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))

- 109-43-3(dibutyl sebacate)

- 110-42-9(Methyl decanoate)

- 106-32-1(Ethyl n-Caprylate)

- 106-65-0(Dimethyl succinate)

- 106-79-6(Dimethyl sebacate)

- 110-38-3(Ethyl decanoate)

- 123-29-5(Ethyl nonanoate)

추천 공급업체

Hubei Tianan Hongtai Biotechnology Co.,Ltd

골드 회원

중국 공급자

대량

Taian Jiayue Biochemical Co., Ltd

골드 회원

중국 공급자

대량

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량

Amadis Chemical Company Limited

골드 회원

중국 공급자

시약

Shanghai Aoguang Biotechnology Co., Ltd

골드 회원

중국 공급자

대량